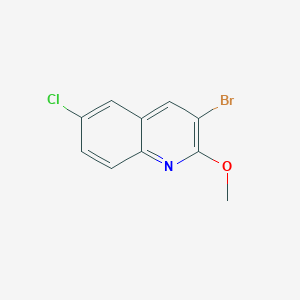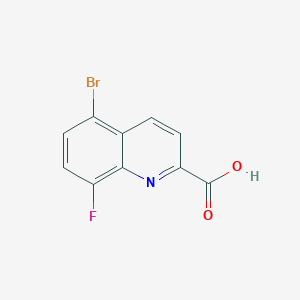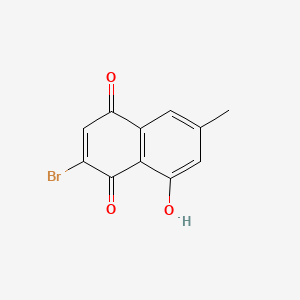
2-Bromo-8-hydroxy-6-methylnaphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-8-hydroxy-6-methylnaphthoquinone is a chemical compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-hydroxy-6-methylnaphthoquinone typically involves a Diels-Alder reaction. This reaction forms the naphthoquinone core, followed by O-protection and copper (II) mediated coupling to establish the desired structure . The key steps in the synthesis include:
Diels-Alder Reaction: This forms the naphthoquinone core.
O-Protection: Protecting the hydroxyl group to prevent unwanted reactions.
Copper (II) Mediated Coupling: This step establishes the final structure of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated compounds.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-8-hydroxy-6-methylnaphthoquinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
2-Bromo-8-hydroxy-6-methylnaphthoquinone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of dyes and pigments due to its quinone structure.
Mechanism of Action
The mechanism of action of 2-Bromo-8-hydroxy-6-methylnaphthoquinone involves its interaction with various molecular targets and pathways. As a naphthoquinone derivative, it can participate in redox cycling, generating reactive oxygen species (ROS) that can induce cell death in cancer cells . The compound’s ability to undergo redox reactions makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,4-naphthoquinone: Another naphthoquinone derivative with similar redox properties.
2-Bromo-1,4-naphthoquinone: Similar structure but lacks the hydroxyl and methyl groups.
8-Hydroxy-1,4-naphthoquinone: Similar structure but lacks the bromine and methyl groups.
Uniqueness
2-Bromo-8-hydroxy-6-methylnaphthoquinone is unique due to the presence of both bromine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
161811-59-2 |
|---|---|
Molecular Formula |
C11H7BrO3 |
Molecular Weight |
267.07 g/mol |
IUPAC Name |
2-bromo-8-hydroxy-6-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7BrO3/c1-5-2-6-8(13)4-7(12)11(15)10(6)9(14)3-5/h2-4,14H,1H3 |
InChI Key |
JTXZJKMQLWGQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


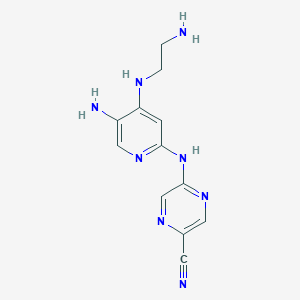

![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11850926.png)
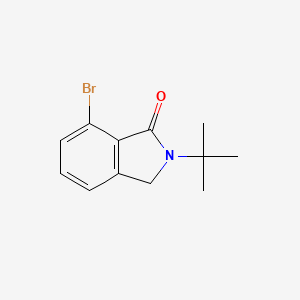
![Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11850932.png)
![Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate](/img/structure/B11850936.png)
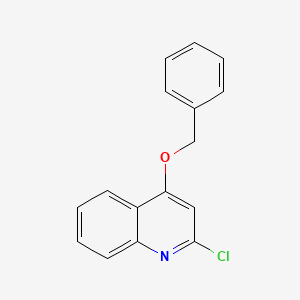
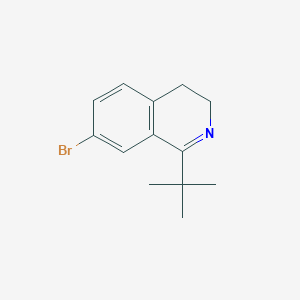
![1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B11850950.png)
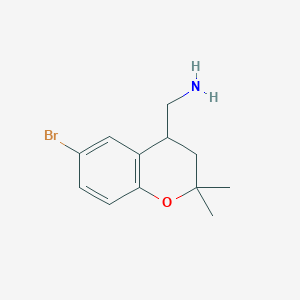
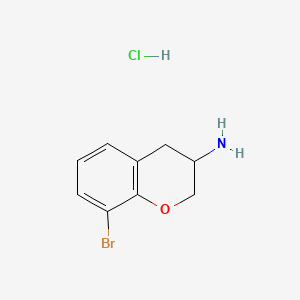
![Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11850959.png)
